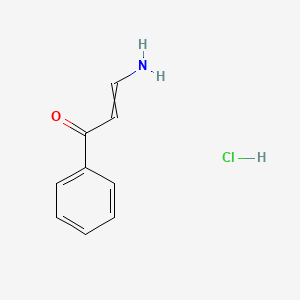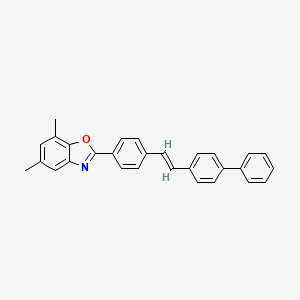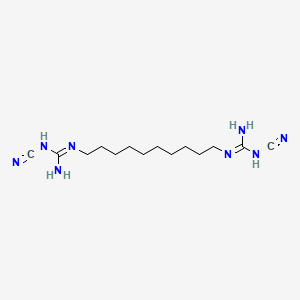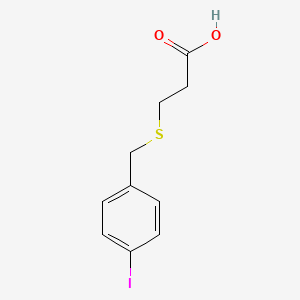
3-((4-Iodobenzyl)thio)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Iodobenzyl)thio)propanoic acid is an organic compound that features a propanoic acid backbone with a 4-iodobenzylthio substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Iodobenzyl)thio)propanoic acid typically involves the reaction of 4-iodobenzyl chloride with thiopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Iodobenzyl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-((4-Iodobenzyl)thio)propanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or probes for studying biological pathways.
Medicine: The compound or its derivatives could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-((4-Iodobenzyl)thio)propanoic acid depends on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromobenzylthio)propanoic acid
- 3-(4-Chlorobenzylthio)propanoic acid
- 3-(4-Methylbenzylthio)propanoic acid
Uniqueness
3-((4-Iodobenzyl)thio)propanoic acid is unique due to the presence of the iodine atom, which can be a useful handle for further functionalization. The iodine atom also imparts distinct reactivity compared to other halogens, making this compound valuable for specific synthetic applications.
Propriétés
Numéro CAS |
52274-07-4 |
|---|---|
Formule moléculaire |
C10H11IO2S |
Poids moléculaire |
322.16 g/mol |
Nom IUPAC |
3-[(4-iodophenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C10H11IO2S/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13/h1-4H,5-7H2,(H,12,13) |
Clé InChI |
AMKZYZIVWNLINY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSCCC(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)

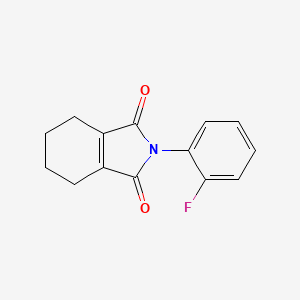


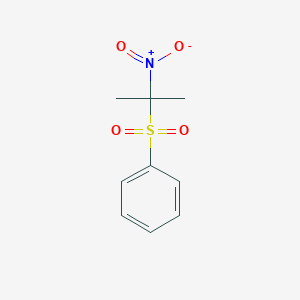
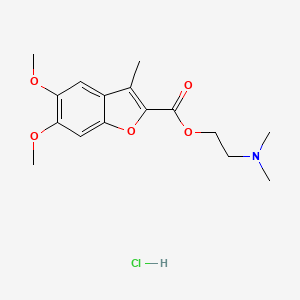
![n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium](/img/structure/B14658097.png)
![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)
